2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with methyl and nitro groups, and an acetohydrazide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with acetohydrazide under specific conditions. One common method includes the use of a solvent such as ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Chemical Reactions Analysis
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetohydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide can be compared with other pyrazole derivatives such as:
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the acetohydrazide moiety, making it less versatile in terms of chemical reactivity.
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: Lacks the nitro group, which reduces its potential for certain types of chemical reactions.
4-nitro-1H-pyrazole-3,5-dicarboxylic acid: Contains additional carboxylic acid groups, making it more acidic and suitable for different types of reactions
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(10-4)3-6(13)9-8/h3,8H2,1-2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNKTVWBRXOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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